molecular formula C9H11ClN2O2 B8075727 methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride

methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride

Cat. No.: B8075727
M. Wt: 214.65 g/mol
InChI Key: ZJBTWBORRHTWFH-ICSBZGNSSA-N
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Description

methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes a benzoic acid core with an aminoiminomethyl group and a methyl ester, combined with hydrochloride in a 1:1 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The aminoiminomethyl group can be introduced through a subsequent reaction involving appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of ion-exchange resins and other advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the aminoiminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(aminoiminomethyl)-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl-3-aminobenzoate: Similar in structure but lacks the aminoiminomethyl group.

    Methyl-m-aminobenzoate: Another related compound with slight structural differences.

Uniqueness

methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(E)-hydrazinylidenemethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-4-2-3-7(5-8)6-11-10;/h2-6H,10H2,1H3;1H/b11-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBTWBORRHTWFH-ICSBZGNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C=NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)/C=N/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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